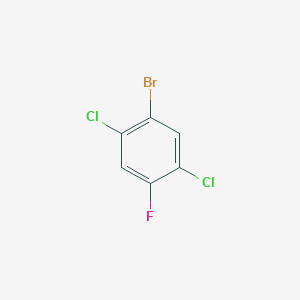

1-Bromo-2,5-dichloro-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVDAGRBSOJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291252 | |

| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-74-9 | |

| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,5-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 1 Bromo 2,5 Dichloro 4 Fluorobenzene and Analogous Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Arenes

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing electron-deficient aromatic rings. wikipedia.org Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism typically proceeds through a two-step addition-elimination process. libretexts.org This pathway involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the intermediate and thus activating the ring towards nucleophilic attack. wikipedia.orgpressbooks.pub

In polyhalogenated arenes such as 1-bromo-2,5-dichloro-4-fluorobenzene, the questions of regioselectivity (which position is attacked) and chemoselectivity (which halogen is displaced) are of paramount importance. The outcome is determined by the electronic activation of the different carbon-halogen bonds. Electron-withdrawing groups, including other halogens, activate the ring most effectively when positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex. masterorganicchemistry.compressbooks.pub

For this compound, the fluorine atom at the C4 position is the most likely site for nucleophilic attack. This is due to two primary factors:

Electronic Activation : The C4 position is activated by the chlorine atom at C5 (ortho) and the chlorine atom at C2 (para). These groups help stabilize the intermediate formed upon nucleophilic attack at C4.

Leaving Group Ability : In SNAr reactions, the typical order of leaving group ability is F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.com This is the reverse of the trend seen in SN2 reactions and is a hallmark of the addition-elimination mechanism. wikipedia.org The rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, thereby lowering the activation energy for the formation of the Meisenheimer complex. stackexchange.com

Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are often employed to predict the most electrophilic site on the ring and thus the regioselectivity of the reaction. wuxiapptec.comwuxibiology.com In many polyhalogenated systems, the LUMO lobe is largest on the carbon atom bonded to fluorine, indicating it as the most favorable site for nucleophilic attack. wuxiapptec.com

| Factor | Governing Principle | Effect on this compound |

|---|---|---|

| Regioselectivity | Nucleophilic attack is favored at the most electron-deficient carbon, which is activated by ortho/para electron-withdrawing groups. | The C4 position (bearing fluorine) is activated by ortho (C5-Cl) and para (C2-Cl) substituents, making it the most probable site of attack. |

| Chemoselectivity | The halogen with the highest electronegativity is the best leaving group (F > Cl > Br > I) because it best stabilizes the intermediate complex through induction. | The C-F bond is preferentially cleaved over C-Cl or C-Br bonds. |

The presence of multiple halogens generally increases the reactivity of the substrate. Each halogen acts as an electron-withdrawing group via the inductive effect, making the ring more electron-poor and susceptible to nucleophilic attack. uomustansiriyah.edu.iq Therefore, a compound like this compound is significantly more reactive in SNAr reactions than a simple monohalogenated benzene (B151609).

| Leaving Group (X) in Ar-X | Relative Rate Constant (krel) | Primary Reason for Reactivity |

|---|---|---|

| -F | 3300 | High electronegativity strongly stabilizes the rate-determining transition state via induction. masterorganicchemistry.com |

| -Cl | ~4.5 | Moderate inductive stabilization. masterorganicchemistry.com |

| -Br | ~3.9 | Moderate inductive stabilization. masterorganicchemistry.com |

| -I | 1 | Lowest electronegativity provides the least inductive stabilization of the intermediate. masterorganicchemistry.com |

Electrophilic Aromatic Substitution (SEAr) Patterns in Highly Substituted Aromatics

While electron-poor polyhalogenated arenes are primed for nucleophilic substitution, they can also undergo electrophilic aromatic substitution (SEAr), albeit under more forcing conditions than benzene itself. In SEAr, an electrophile attacks the electron-rich π-system of the aromatic ring, proceeding through a positively charged carbocationic intermediate (an arenium ion or sigma complex) before a proton is lost to restore aromaticity. msu.edu

Halogens exhibit a dual electronic effect in SEAr. They are deactivating groups because their strong electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and slowing the reaction rate compared to benzene. pressbooks.pubopenstax.org However, they are also ortho- and para-directors. This is because the lone pairs on the halogen atom can be donated to the ring through resonance, which helps to stabilize the positive charge of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. openstax.orgmasterorganicchemistry.com This resonance stabilization is not possible for meta attack.

In a polysubstituted molecule like this compound, the directing effects of all four halogens must be considered collectively. The vacant positions for substitution are C3 and C6.

Attack at C3 : This position is ortho to the fluorine at C4 and the chlorine at C2. It is meta to the bromine at C1 and the chlorine at C5.

Attack at C6 : This position is ortho to the bromine at C1 and the chlorine at C5. It is meta to the fluorine at C4 and the chlorine at C2.

Predicting the major product requires weighing the additive directing and deactivating effects of each halogen, as well as considering steric hindrance. The fluorine atom provides the strongest inductive deactivation but also effective resonance stabilization due to good 2p-2p orbital overlap with carbon. vaia.compearson.com The final regiochemical outcome is often a mixture of products, with the distribution depending on the specific electrophile and reaction conditions.

| Available Position | Relationship to Substituents | Predicted Electronic Favorability | Steric Considerations |

|---|---|---|---|

| C3 | ortho to -Cl (C2), -F (C4) meta to -Br (C1), -Cl (C5) | Activated by resonance from two halogens. Strong inductive deactivation from adjacent F and Cl. | Moderately hindered, situated between two halogen atoms. |

| C6 | ortho to -Br (C1), -Cl (C5) meta to -Cl (C2), -F (C4) | Activated by resonance from two halogens. | Less hindered compared to the C3 position. |

Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches

Modern mechanistic studies rely on a synergistic combination of experimental kinetics and high-level computational modeling to provide a detailed picture of reaction pathways. This dual approach is particularly valuable for unraveling the complex reactivity patterns of polyhalogenated aromatics.

Experimental kinetic studies provide crucial evidence for proposed reaction mechanisms. For SNAr reactions, measurements of reaction rates have been instrumental in confirming the two-step addition-elimination mechanism. nih.gov The observation that fluoroarenes react fastest is a key piece of kinetic data that supports the formation of a Meisenheimer complex in a rate-determining step, as this step is accelerated by the powerful inductive effect of fluorine. masterorganicchemistry.compsu.edursc.org

Computational chemistry, particularly using Density Functional Theory (DFT), complements experimental findings by providing thermodynamic and kinetic data that is difficult or impossible to measure directly. wuxiapptec.com By modeling the reaction coordinate, chemists can calculate the energies of reactants, intermediates, transition states, and products.

This analysis allows for the determination of activation energies (ΔG‡) for competing reaction pathways. For instance, in the SNAr reaction of a polyhalogenated arene, the activation energies for nucleophilic attack at each distinct carbon-halogen bond can be calculated. The pathway with the lowest activation energy will be the fastest and correspond to the major observed product. wuxiapptec.comwuxibiology.com This computational approach has proven highly effective in accurately predicting the regioselectivity of SNAr reactions in complex, multifunctional molecules. chemrxiv.org

| Potential Reaction Pathway | Calculated Activation Energy (ΔG‡) | Predicted Reaction Rate | Predicted Product Outcome |

|---|---|---|---|

| Nucleophilic attack at C-F | Lowest Value (e.g., 21.5 kcal/mol) | Fastest | Major Product |

| Nucleophilic attack at C-Cl | Higher Value (e.g., 28.0 kcal/mol) | Slower | Minor or Unobserved Product |

| Nucleophilic attack at C-Br | Highest Value (e.g., >30 kcal/mol) | Slowest | Not Formed |

Identification and Characterization of Reactive Intermediates

The reactivity of this compound is significantly influenced by the formation of highly reactive, transient intermediates. Mechanistic investigations, primarily drawing parallels from analogous polyhalogenated aromatic systems, strongly indicate the generation of a strained aryne intermediate. This section details the identification and characterization of these fleeting species, which are crucial for understanding the reaction pathways of the title compound.

Generation of 2,5-Dichloro-4-fluorobenzyne

The principal reactive intermediate generated from this compound is the aryne, 2,5-dichloro-4-fluorobenzyne. Arynes are dehydroaromatics characterized by a formal triple bond within the benzene ring, rendering them highly electrophilic and susceptible to attack by a wide range of trapping agents. The formation of this intermediate typically proceeds via the treatment of the parent compound with a strong base or an organometallic reagent.

The most common method for generating arynes from ortho-dihalobenzenes involves a halogen-metal exchange followed by the elimination of a metal halide. In the case of this compound, reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), is the archetypal method. The reaction is believed to proceed via a two-step mechanism:

Halogen-Metal Exchange: The organolithium reagent preferentially reacts with the bromine atom, which is more susceptible to this exchange than chlorine or fluorine. This results in the formation of a transient organolithium intermediate.

Elimination: The resulting aryl lithium species is unstable and rapidly eliminates lithium fluoride (B91410), owing to the ortho disposition of the lithium and fluorine atoms, to generate the 2,5-dichloro-4-fluorobenzyne intermediate.

While direct spectroscopic observation of the 2,5-dichloro-4-fluorobenzyne intermediate is exceedingly challenging due to its high reactivity and short lifetime, its existence is inferred through trapping experiments.

Characterization by Trapping Reactions

The most definitive evidence for the formation of aryne intermediates comes from trapping reactions, where a reagent is added to the reaction mixture to intercept the transient species and form a stable, characterizable product. The high electrophilicity of arynes makes them excellent partners in a variety of reactions, most notably cycloadditions.

Diels-Alder Cycloaddition:

A classic and highly effective method for trapping benzynes is the [4+2] cycloaddition reaction with a conjugated diene, such as furan (B31954). This reaction is a concerted process that leads to the formation of a bicyclic adduct. For 2,5-dichloro-4-fluorobenzyne, the reaction with furan is expected to yield a 1,4-epoxynaphthalene (B14758370) derivative. The structure of this adduct serves as a chemical fingerprint for the presence of the aryne intermediate.

The reaction proceeds as follows:

Generation of 2,5-dichloro-4-fluorobenzyne from this compound.

In situ trapping of the aryne with furan.

Formation of 5,8-dichloro-6-fluoro-1,4-dihydro-1,4-epoxynaphthalene.

The yield and regiochemistry of such trapping reactions provide valuable insights into the reactivity of the aryne. The substitution pattern on the resulting adduct can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), thereby confirming the structure of the transient aryne.

Interactive Data Table: Expected Products from Trapping Reactions

Below is a summary of expected trapping agents and their corresponding adducts with 2,5-dichloro-4-fluorobenzyne, based on established aryne chemistry.

| Trapping Agent | Reaction Type | Expected Product |

| Furan | [4+2] Cycloaddition | 5,8-dichloro-6-fluoro-1,4-dihydro-1,4-epoxynaphthalene |

| Cyclopentadiene | [4+2] Cycloaddition | 5,8-dichloro-6-fluoro-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene |

| Anthracene | [4+2] Cycloaddition | 5,12-dichloro-6-fluoro-5,12-dihydro-5,12-ethanodibenz[a,c]anthracene |

| Pyrrole | [4+2] Cycloaddition | 5,8-dichloro-6-fluoro-1,4-dihydro-1,4-epiminonaphthalene |

Nucleophilic Addition:

In the absence of a suitable diene, arynes can be trapped by nucleophiles. The high electrophilicity of the aryne triple bond makes it susceptible to attack by a variety of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of nucleophilic addition to unsymmetrical benzynes like 2,5-dichloro-4-fluorobenzyne is governed by both electronic and steric factors of the substituents. Computational studies on analogous halogenated benzynes suggest that the positions of the chlorine and fluorine atoms significantly influence the electron distribution in the aryne, directing the incoming nucleophile.

Computational and Spectroscopic Insights

While direct experimental characterization of 2,5-dichloro-4-fluorobenzyne is challenging, computational chemistry provides valuable insights into its structure, stability, and reactivity. Density Functional Theory (DFT) calculations can be employed to model the geometry of the aryne, predict its stability relative to other isomers, and map its electrostatic potential to anticipate the regioselectivity of nucleophilic attack.

For instance, computational studies on halogenated benzynes have shown that the bond length of the formal triple bond is significantly shorter than a standard double bond but longer than a typical triple bond, reflecting the strained nature of the intermediate. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated to rationalize its reactivity in cycloaddition reactions.

Although direct spectroscopic data for 2,5-dichloro-4-fluorobenzyne is not available, the characterization of its stable adducts provides indirect but compelling evidence for its formation. The detailed analysis of the NMR and MS data of the trapped products allows for the unambiguous determination of their structure, which in turn confirms the structure of the fleeting aryne intermediate from which they were formed.

Role of 1 Bromo 2,5 Dichloro 4 Fluorobenzene As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic arrangement of halogens on the 1-Bromo-2,5-dichloro-4-fluorobenzene ring allows chemists to perform sequential and regioselective reactions. The carbon-bromine bond is typically the most reactive site for common cross-coupling reactions, providing a reliable handle for introducing new carbon-carbon or carbon-heteroatom bonds. This reactivity makes the compound a foundational precursor for more elaborate molecules.

Polyhalogenated benzene (B151609) derivatives are crucial in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine, in particular, is a well-established strategy to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets nbinno.com. This compound serves as a scaffold to introduce these desirable halogen patterns into drug candidates.

While direct examples for this compound are specific to patented research, the utility of closely related analogues highlights its potential. For instance, the related compound 1-Bromo-2-chloro-4-fluorobenzene is a key building block in the synthesis of brilanestrant, a selective estrogen receptor degrader investigated for the treatment of breast cancer ossila.com. This underscores the role of bromo-chloro-fluorobenzene scaffolds in creating potent pharmaceutical agents ossila.com. Furthermore, such compounds are used to prepare catalysts, like biphenyl boronic acids, which exhibit high efficiency in critical processes such as peptide synthesis ossila.com.

Table 1: Application of a Related Halogenated Benzene in Pharmaceutical Synthesis

| Intermediate | Application | Resulting Compound/System | Reference |

|---|---|---|---|

| 1-Bromo-2-chloro-4-fluorobenzene | Building block for API synthesis | Brilanestrant (SERD for breast cancer) | ossila.com |

The development of novel pesticides and herbicides frequently relies on halogenated aromatic intermediates. The specific halogen substituents can influence the biological activity, environmental persistence, and selectivity of the agrochemical.

The structural motif of this compound is found in precursors for modern crop protection agents. A regioisomeric compound, 5-Bromo-1,3-dichloro-2-fluorobenzene, serves as a key intermediate in the synthesis of isoxazoline derivatives, a class of compounds known for their potent insecticidal and acaricidal activities nbinno.com. The versatility of the carbon-bromine bond allows for its functionalization to create a wide range of effective crop protection agents nbinno.com. This application demonstrates the importance of the bromo-dichloro-fluorobenzene core in the agrochemical industry.

Beyond life sciences, halogenated benzenes are instrumental in materials science. They serve as monomers or precursors for high-performance polymers and specialty chemicals. The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics.

Research into fluorinated polymers has shown that bromo-fluoro-aromatic compounds are valuable intermediates. For example, related structures are used in the synthesis of fluorinated ethers, which can be polymerized to form materials like perfluorocyclobutyl (PFCB) based polymers researchgate.net. These polymers are noted for their excellent thermal and chemical stability, high hydrophobicity, and valuable insulating properties, making them suitable for advanced applications in electronics and other industries researchgate.net.

Construction of Multifunctional Aromatic and Heteroaromatic Scaffolds

The differential reactivity of the halogen atoms on this compound is key to its role in constructing complex scaffolds. The bromine atom is the most common site for metal-catalyzed cross-coupling, enabling the precise formation of new bonds without disturbing the more stable chlorine and fluorine substituents.

Biaryl structures are a common motif in pharmaceuticals, agrochemicals, and advanced materials researchgate.net. The synthesis of these structures is often achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most widely used methods acs.org.

This compound is an ideal substrate for such reactions. The carbon-bromine bond can be selectively activated by a palladium catalyst to couple with an arylboronic acid, yielding a complex biaryl product while retaining the chloro and fluoro substituents for potential subsequent modifications. Research on similar fluorinated biphenyl compounds demonstrates that Suzuki-Miyaura coupling reactions using brominated fluoroarenes proceed with excellent yields, often around 78% acs.org. This high efficiency makes it a reliable method for constructing carbon-frameworks.

Table 2: Typical Reagents for Suzuki-Miyaura Biaryl Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-3,4-difluorobenzene | Electrophilic partner |

| Boronic Acid | Various arylboronic acids | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Base | K₃PO₄ | Activates the boronic acid |

This reaction protocol, commonly applied to various bromo-fluoro-aromatics, is directly applicable to this compound for the synthesis of novel polychlorinated and fluorinated biaryl compounds acs.org.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in drug discovery and materials science. The this compound moiety can be strategically incorporated into these systems to modulate their physicochemical and biological properties.

The bromine atom provides a reactive handle for coupling with a wide range of pre-functionalized heterocyclic partners through reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the direct attachment of the 2,5-dichloro-4-fluorophenyl group to diverse heterocyclic cores, such as pyridines, pyrimidines, indoles, or triazoles. For example, the synthesis of biaryl hydroxy-1,2,3-triazoles has been demonstrated using Suzuki coupling to first form a biaryl acetophenone from 2-bromoacetophenone and a phenylboronic acid, which is then elaborated into the final heterocyclic product explorationpub.com. This illustrates a pathway where a bromo-aromatic compound is the foundational piece for building a complex molecule containing both biaryl and heterocyclic motifs. The selective reactivity of the C-Br bond in this compound enables its precise integration into such multi-step syntheses.

Advanced Spectroscopic and Analytical Characterization Methodologies for Halogenated Aromatics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For 1-Bromo-2,5-dichloro-4-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton at position 3 (H-3) is adjacent to two chlorine atoms and a bromine atom, while the proton at position 6 (H-6) is flanked by a bromine and a chlorine atom. The electron-withdrawing effects of the halogen substituents deshield these protons, causing their signals to appear at a relatively high chemical shift, typically between 7.0 and 8.0 ppm.

The splitting pattern of these signals is complex due to spin-spin coupling with the adjacent fluorine atom and with each other. The proton H-3 will appear as a doublet of doublets due to coupling to H-6 and the fluorine atom. Similarly, H-6 will also be a doublet of doublets.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to halogens exhibit characteristic shifts; for instance, carbon atoms attached to fluorine show a large downfield shift and a strong one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to bromine (C-1) is expected in the range of δ 115–125 ppm, while the carbon bonded to fluorine (C-4) would be significantly downfield (δ 145–160 ppm) .

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on substituent effects and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.8 | d | ³J(H-F) ≈ 7-9 |

| ¹H | H-6 | ~7.6 | d | ⁴J(H-F) ≈ 4-6 |

| ¹³C | C-1 | ~118 | d | ³J(C-F) ≈ 3-5 |

| ¹³C | C-2 | ~135 | d | ²J(C-F) ≈ 20-25 |

| ¹³C | C-3 | ~130 | d | ³J(C-F) ≈ 3-5 |

| ¹³C | C-4 | ~158 (d) | d | ¹J(C-F) ≈ 240-250 |

| ¹³C | C-5 | ~128 | d | ²J(C-F) ≈ 20-25 |

| ¹³C | C-6 | ~133 | d | ⁴J(C-F) ≈ 1-3 |

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgazom.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. For fluorobenzenes, these shifts typically occur between -100 and -140 ppm relative to a CFCl₃ standard. colorado.edu The signal for the fluorine in the target molecule is expected to appear as a doublet of doublets, resulting from coupling to the two ortho protons (H-3 and H-5, though H-5 is substituted with Cl) and the meta proton (H-6). However, with substitutions at positions 2 and 5, the primary coupling will be to the protons at positions 3 and 6.

Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on typical values for fluorinated aromatic compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹⁹F | F-4 | ~ -110 to -120 | dd | ³J(F-H3) ≈ 7-9, ⁴J(F-H6) ≈ 4-6 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis and Isomer Discrimination

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring are observed in the 1400-1600 cm⁻¹ region. The most diagnostic peaks for this molecule are the carbon-halogen stretching vibrations. The C-F stretch gives a strong absorption in the 1200-1300 cm⁻¹ region. The C-Cl stretches are found in the 700-800 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-600 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 800-900 cm⁻¹ region.

Raman spectroscopy complements IR spectroscopy. While C-F and C-Cl bonds give rise to strong IR signals, the C-Br bond and the symmetric vibrations of the benzene ring often produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Expected frequency ranges based on typical values for halogenated benzenes.

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1200 - 1300 | Strong |

| C-Cl Stretch | IR, Raman | 700 - 800 | Strong |

| C-Br Stretch | IR, Raman | 500 - 600 | Medium to Strong |

| C-H Out-of-plane Bend | IR | 800 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₂BrCl₂F.

The mass spectrum will exhibit a complex molecular ion (M⁺) cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks for the molecular ion. The most abundant peak in this cluster (the nominal mass) will be at m/z 242, corresponding to the [C₆H₂⁷⁹Br³⁵Cl₂F]⁺ ion. The full isotopic pattern will show peaks at M, M+2, M+4, and M+6 with predictable relative intensities.

Electron ionization (EI) is a common method that causes fragmentation of the molecule. The fragmentation of this compound is expected to proceed through the loss of halogen atoms or other small neutral fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of a bromine radical (M-79/81) or a chlorine radical (M-35/37). docbrown.infoyoutube.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (for most abundant isotopes) | Description |

|---|---|---|---|

| [M]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂F]⁺ | 241.87 | Molecular Ion |

| [M+2]⁺ | [C₆H₂⁸¹Br³⁵Cl₂F]⁺ / [C₆H₂⁷⁹Br³⁵Cl³⁷ClF]⁺ | 243.87 | Isotope Peak |

| [M+4]⁺ | [C₆H₂⁸¹Br³⁵Cl³⁷ClF]⁺ / [C₆H₂⁷⁹Br³⁷Cl₂F]⁺ | 245.86 | Isotope Peak |

| [M-Br]⁺ | [C₆H₂Cl₂F]⁺ | 162.96 | Loss of Bromine radical |

| [M-Cl]⁺ | [C₆H₂BrClF]⁺ | 206.90 | Loss of Chlorine radical |

X-ray Diffraction (XRD) for Solid-State Structural Determination of Crystals

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

For this compound, which is a solid at room temperature, obtaining a single crystal suitable for XRD analysis would allow for the unequivocal confirmation of its structure. The analysis would reveal the precise geometry of the benzene ring, which may show slight distortions due to the steric and electronic effects of the bulky halogen substituents. Furthermore, XRD data would provide insight into the crystal packing and any non-covalent interactions, such as halogen bonding or π-π stacking, that govern the solid-state structure. As of now, the specific crystallographic data for this compound is not publicly available in crystallographic databases. However, the technique remains the gold standard for solid-state structural determination.

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential for monitoring the progress of chemical reactions and for the purification of the final product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for the analysis of halogenated aromatic compounds like this compound.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. A non-polar or medium-polarity capillary column (e.g., based on polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) would be appropriate for its separation from starting materials and byproducts. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. GC coupled with Mass Spectrometry (GC-MS) is particularly powerful, providing both retention time for identification and a mass spectrum for structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice. rsc.orgresearchgate.net A C18 or C8 stationary phase would be effective, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nlresearchgate.net Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. Normal-phase HPLC, utilizing a polar stationary phase (like silica) and a non-polar mobile phase (like hexane), can also be employed and may offer different selectivity for isomer separation. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For halogenated aromatics like this compound, which are thermally stable and possess sufficient volatility, GC-MS is an indispensable tool. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components into ions and separates them based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is generally effective for the separation of halogenated benzene isomers. The selection of the appropriate temperature program for the GC oven is crucial to achieve baseline separation of the target compound from any impurities or isomers.

Below is a table of representative GC-MS parameters suitable for the analysis of this compound.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 50-350 amu |

| Ion Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of chemical compounds. It is particularly valuable for the purity assessment of non-volatile or thermally labile compounds. For halogenated aromatics such as this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of analysis.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order is generally from the most polar to the least polar compounds. The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks.

While specific HPLC methods for this compound are not extensively detailed in the scientific literature, a robust method can be developed based on the analysis of similar polyhalogenated aromatic compounds. The choice of column, mobile phase composition, and detector wavelength are critical parameters that need to be optimized to achieve adequate separation and sensitivity. A UV detector is commonly used for aromatic compounds due to their strong absorbance in the ultraviolet region.

The following table outlines a representative HPLC method for the purity assessment of this compound.

Table 2: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Chromatograph | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.